molecular formula C21H22ClN3O4S B6456150 2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-cyclopentylacetamide CAS No. 2549007-15-8

2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-cyclopentylacetamide

Cat. No.: B6456150
CAS No.: 2549007-15-8
M. Wt: 447.9 g/mol
InChI Key: ALMARCTVEXWDBP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It includes a benzothiadiazin ring, which is a type of heterocyclic compound . The presence of the 5-chloro-2-methylphenyl group suggests that the compound may have some halogenated aromatic properties . The N-cyclopentylacetamide moiety indicates the presence of an amide functional group, which could be involved in hydrogen bonding and other intermolecular interactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiadiazin ring, for example, would contribute to the rigidity of the molecule, while the 5-chloro-2-methylphenyl and N-cyclopentylacetamide groups could influence its overall shape and polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amide group might be susceptible to hydrolysis, while the benzothiadiazin ring could potentially undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c1-14-10-11-15(22)12-18(14)25-21(27)24(13-20(26)23-16-6-2-3-7-16)17-8-4-5-9-19(17)30(25,28)29/h4-5,8-12,16H,2-3,6-7,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMARCTVEXWDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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